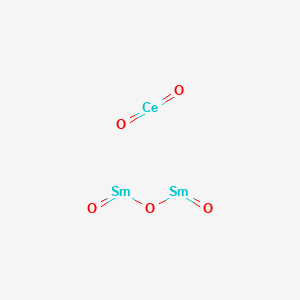

Cerium(IV) oxide-samaria doped

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cerium(IV) oxide-samaria doped is a compound where samarium ions are incorporated into the cerium oxide lattice. This doping enhances the material’s properties, making it valuable in various applications. Cerium oxide itself is known for its high mechanical strength, optical activity, and oxygen storage capacity . When doped with samarium, it exhibits enhanced ferromagnetic properties and room-temperature ferromagnetism .

Synthetic Routes and Reaction Conditions:

Modified Hydrothermal Method: This method involves using 6-aminohexanoic acid as a surfactant.

Reverse Strike Co-precipitation Technique: This method involves the co-precipitation of cerium and samarium ions, followed by calcination to obtain the doped cerium oxide.

Industrial Production Methods:

Powder Form: Samarium-doped cerium oxide is available in nanopowder form, typically containing 15-20% mol samarium as a dopant

Types of Reactions:

Oxidation and Reduction: this compound undergoes redox reactions, where the cerium ions can switch between Ce^3+ and Ce^4+ states.

Substitution: Samarium ions substitute cerium ions in the lattice, creating oxygen vacancies that enhance ionic conductivity.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at elevated temperatures can oxidize Ce^3+ to Ce^4+.

Reducing Agents: Hydrogen or carbon monoxide can reduce Ce^4+ to Ce^3+.

Major Products:

Oxidation: Formation of CeO_2 with Ce^4+.

Reduction: Formation of Ce_2O_3 with Ce^3+.

Aplicaciones Científicas De Investigación

Cerium(IV) oxide-samaria doped has a wide range of applications in scientific research:

Solid Oxide Fuel Cells (SOFCs): Used as an electrolyte due to its high oxygen ion conductivity.

Spintronics: Utilized in the development of dilute magnetic semiconductors with enhanced ferromagnetic properties.

Catalysis: Acts as a catalyst in various industrial processes due to its redox properties.

Biomedical Applications: Investigated for its potential in drug delivery and as an antioxidant.

Mecanismo De Acción

The mechanism by which cerium(IV) oxide-samaria doped exerts its effects involves the creation of oxygen vacancies and the redox cycling between Ce^3+ and Ce^4+ states. These vacancies enhance ionic conductivity and facilitate various catalytic processes . The samarium ions act as aliovalent cations, increasing the oxygen vacancy concentration and improving oxide ion conduction .

Comparación Con Compuestos Similares

- Yttria-doped ceria (YDC)

- Gadolinium-doped ceria (GDC)

- Zinc oxide/samarium-doped ceria nanocomposites

Comparison:

- Yttria-doped ceria (YDC): Similar to samarium-doped ceria, YDC also enhances ionic conductivity but may not exhibit the same level of ferromagnetic properties .

- Gadolinium-doped ceria (GDC): GDC is another compound with high ionic conductivity, often used in SOFCs. It shares similar applications with samarium-doped ceria but may differ in specific conductivity values .

- Zinc oxide/samarium-doped ceria nanocomposites: These composites are used in SOFC applications and exhibit good ionic conductivity and fuel cell performance .

Cerium(IV) oxide-samaria doped stands out due to its unique combination of high ionic conductivity and enhanced ferromagnetic properties, making it a versatile material for various advanced applications.

Propiedades

IUPAC Name |

dioxocerium;oxo(oxosamariooxy)samarium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.5O.2Sm |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWOJOHNUAJSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ce]=O.O=[Sm]O[Sm]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO5Sm2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Sulfocalix[4]arene](/img/structure/B7802416.png)

![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)